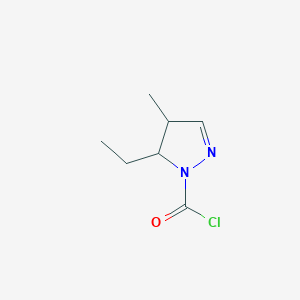
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- typically involves the reaction of pyrazole derivatives with carbonyl chloride under controlled conditions. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplified reaction workups .
Chemical Reactions Analysis
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl chloride group to a corresponding alcohol or amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrazines, alkynes, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and anticancer effects . The compound’s ability to form hydrogen bonds and interact with various biological macromolecules underlies its diverse biological activities.
Comparison with Similar Compounds
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- can be compared with other pyrazole derivatives such as:
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with distinct properties and applications.
The uniqueness of 1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89662-72-6 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
3-ethyl-4-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C7H11ClN2O/c1-3-6-5(2)4-9-10(6)7(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
GXPJYTPTUUOJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C=NN1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


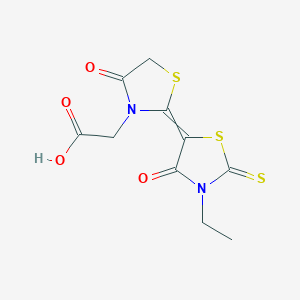
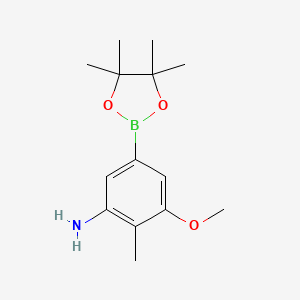
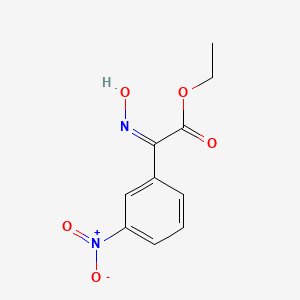
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
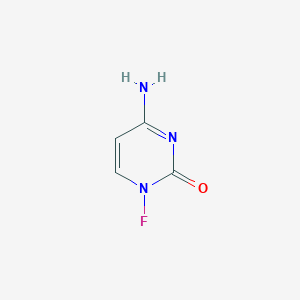

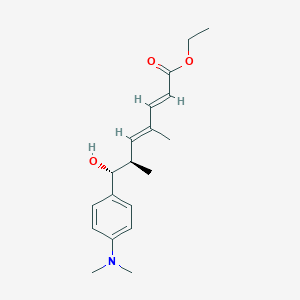
![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
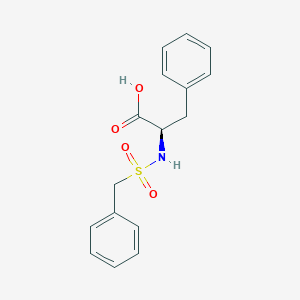
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)

![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)


